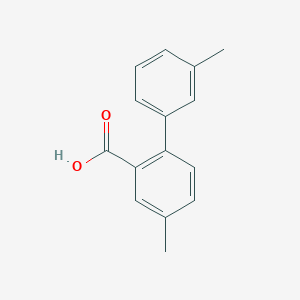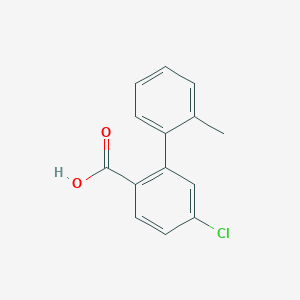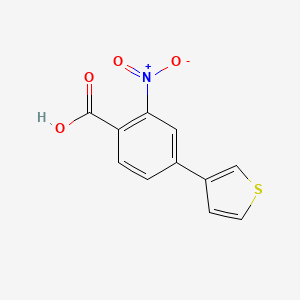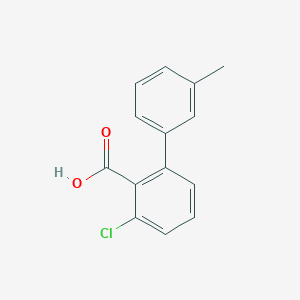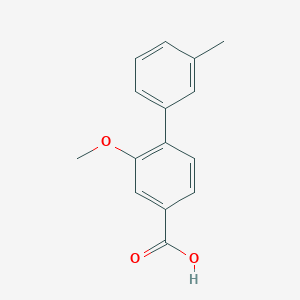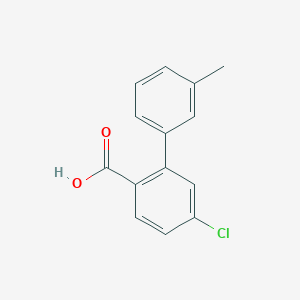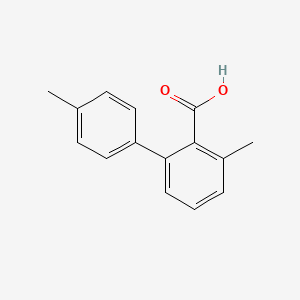
2-(4-Methylphenyl)-6-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-6-methylbenzoic acid, 95% (2M6MBA) is an organic compound belonging to the class of aromatic carboxylic acids. It is a white, crystalline solid with a melting point of 120-122°C and a boiling point of over 300°C. 2M6MBA is a widely used chemical in a variety of scientific research applications, and is known for its stability and easy synthesis.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-6-methylbenzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. In addition, 2-(4-Methylphenyl)-6-methylbenzoic acid, 95% can be used as a starting material for the synthesis of a variety of organic dyes and pigments.
Mecanismo De Acción
2-(4-Methylphenyl)-6-methylbenzoic acid, 95% is an aromatic carboxylic acid, and as such, it acts as a weak acid in solution. This means that it can donate a proton (H+) to a base, resulting in the formation of an anion and a protonated form of the acid. In addition, the aromatic ring of 2-(4-Methylphenyl)-6-methylbenzoic acid, 95% can undergo electrophilic aromatic substitution reactions, such as the formation of aryl halides and aryl sulfonates.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-6-methylbenzoic acid, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as the ability to inhibit the growth of certain cancer cells. In addition, it has been studied for its potential to act as an antioxidant, as well as its ability to inhibit the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methylphenyl)-6-methylbenzoic acid, 95% is a relatively stable compound, and is relatively easy to synthesize. It is also relatively inexpensive, and is available in a variety of concentrations. However, it is a strong acid, and can be corrosive, so it should be handled with care.
Direcciones Futuras
The potential applications of 2-(4-Methylphenyl)-6-methylbenzoic acid, 95% are vast, and there is still much to be learned about its properties and potential uses. Future studies could focus on the synthesis of novel compounds using 2-(4-Methylphenyl)-6-methylbenzoic acid, 95% as a starting material, as well as the development of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research into the biochemical and physiological effects of 2-(4-Methylphenyl)-6-methylbenzoic acid, 95% could lead to the development of new drugs or treatments. Finally, further studies could investigate the potential of 2-(4-Methylphenyl)-6-methylbenzoic acid, 95% to act as an antioxidant, as well as its ability to inhibit the activity of certain enzymes.
Métodos De Síntesis
2-(4-Methylphenyl)-6-methylbenzoic acid, 95% can be synthesized by a variety of methods, including the Friedel-Crafts acylation of 4-methylphenol with benzoyl chloride. This reaction requires a Lewis acid catalyst such as aluminum chloride, and is typically carried out at temperatures between 50°C and 100°C. The reaction yields 2-(4-Methylphenyl)-6-methylbenzoic acid, 95% in high yields (up to 95%).
Propiedades
IUPAC Name |
2-methyl-6-(4-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-8-12(9-7-10)13-5-3-4-11(2)14(13)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLCYCHTYXIAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688617 |
Source


|
| Record name | 3,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-79-5 |
Source


|
| Record name | 3,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


